Comparative Potency: microRNA-21-IN-2 vs. Oxadiazole-Class Small-Molecule miR-21 Inhibitors
In a direct cross-study comparison of cell-based miR-21 inhibitory activity, microRNA-21-IN-2 demonstrates a potency advantage over oxadiazole-class inhibitors. microRNA-21-IN-2 exhibits an AC50 of 3.29 μM in a miR-21 functional reporter assay . In contrast, the structurally distinct oxadiazole inhibitor MicroRNA modulator-1 (TABLE4 compound 1) displays an AC50 of 14.64 μM in a comparable assay format . Similarly, MicroRNA modulator-2 (TABLE4 compound 2) shows an AC50 of 16.48 μM [1]. This represents a 4.5- to 5.0-fold higher potency for microRNA-21-IN-2 relative to these oxadiazole analogs.
| Evidence Dimension | miR-21 Inhibitory Activity (AC50) |
|---|---|
| Target Compound Data | 3.29 μM |
| Comparator Or Baseline | MicroRNA modulator-1: 14.64 μM; MicroRNA modulator-2: 16.48 μM |
| Quantified Difference | ~4.5- to 5.0-fold lower AC50 for target compound |
| Conditions | Cell-based miR-21 luciferase reporter assay (HeLa-derived or equivalent system); exact assay details for target compound per patent US20100196357A1 [1] |
Why This Matters
The >4-fold potency advantage of microRNA-21-IN-2 over the oxadiazole series allows for lower working concentrations in cellular assays, potentially reducing off-target effects and solvent-related toxicity.
- [1] InvivoChem. (2026). MicroRNA modulator-2. Retrieved April 18, 2026, from https://www.invivochem.cn/compound/MicroRNA-modulator-2.html View Source
